![molecular formula C21H26N2O B4713884 1-(4-butylbenzoyl)-4-phenylpiperazine](/img/structure/B4713884.png)
1-(4-butylbenzoyl)-4-phenylpiperazine
Overview
Description
1-(4-butylbenzoyl)-4-phenylpiperazine, commonly known as BBP, is a chemical compound that belongs to the piperazine family. It is a synthetic compound that is widely used in scientific research due to its potent pharmacological properties. BBP is a well-known agonist of the 5-HT1A receptor and acts as a potent serotonin receptor ligand.
Mechanism of Action
BBP acts as an agonist of the 5-HT1A receptor and binds to the receptor with high affinity. The activation of the 5-HT1A receptor by BBP results in the modulation of various signaling pathways such as the cAMP pathway and the MAPK pathway. The activation of these pathways leads to the modulation of neurotransmitter release, which in turn affects various physiological processes such as mood, appetite, and sleep.
Biochemical and Physiological Effects:
BBP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BBP can modulate the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine. In vivo studies have shown that BBP can modulate various physiological processes such as anxiety, depression, and locomotor activity.
Advantages and Limitations for Lab Experiments
BBP has several advantages as a pharmacological tool for scientific research. It is a potent agonist of the 5-HT1A receptor and has high selectivity for this receptor. BBP is also a stable compound that can be easily synthesized and purified. However, BBP also has some limitations. It has poor water solubility, which can make it difficult to administer in vivo. BBP also has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
BBP has several potential future directions in scientific research. One potential direction is the development of new drugs that target the 5-HT1A receptor. BBP can be used as a starting point for the development of new compounds that have improved pharmacological properties such as increased potency and selectivity. Another potential direction is the use of BBP in the study of other serotonin receptor subtypes. BBP can be used as a template for the synthesis of compounds that target other serotonin receptor subtypes and can be used to study their roles in various physiological and pathological processes.
Conclusion:
In conclusion, BBP is a potent pharmacological tool that has been extensively used in scientific research to study the 5-HT1A receptor. BBP has several advantages as a pharmacological tool, including its high potency and selectivity. However, it also has some limitations, including its poor water solubility and short half-life. BBP has several potential future directions in scientific research, including the development of new drugs that target the 5-HT1A receptor and the study of other serotonin receptor subtypes.
Scientific Research Applications
BBP has been extensively used in scientific research as a pharmacological tool to study the 5-HT1A receptor. The 5-HT1A receptor is a subtype of the serotonin receptor, which is involved in a wide range of physiological and pathological processes such as anxiety, depression, and schizophrenia. BBP has been used to study the role of the 5-HT1A receptor in these processes and to develop new drugs that target this receptor.
properties
IUPAC Name |
(4-butylphenyl)-(4-phenylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-2-3-7-18-10-12-19(13-11-18)21(24)23-16-14-22(15-17-23)20-8-5-4-6-9-20/h4-6,8-13H,2-3,7,14-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRFTTRXMUXUEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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